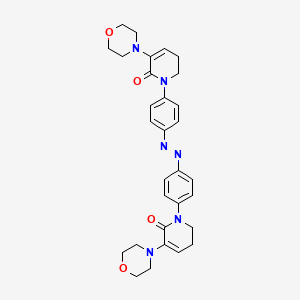![molecular formula C34H37N5O6S B13428441 4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide is a complex organic compound with a multifaceted structure. This compound is characterized by its biphenyl core, which is substituted with various functional groups, including methoxy, dimethylamino, and sulfonyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the biphenyl core, followed by the introduction of the various substituents through a series of reactions such as nitration, reduction, and sulfonation. Each step must be carefully controlled to ensure the correct placement of functional groups and to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help to increase yield and reduce production costs. Safety measures are also crucial, given the potential hazards associated with some of the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethylamino groups can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of nitro groups results in the corresponding amines.
Applications De Recherche Scientifique
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the methoxy and phenyl groups but lacks the complex biphenyl structure and additional substituents.
N,N-Dimethyltryptamine: Similar in having dimethylamino groups but differs significantly in overall structure and function.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares some structural features but is simpler and lacks the sulfonyl and carboxamide groups.
Uniqueness
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide stands out due to its complex structure, which imparts unique chemical and physical properties
Propriétés
Formule moléculaire |
C34H37N5O6S |
|---|---|
Poids moléculaire |
643.8 g/mol |
Nom IUPAC |
1-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H37N5O6S/c1-38(2)33(41)26-11-6-9-23(19-26)24-15-16-30(45-5)31(21-24)46(43,44)37-29-14-8-13-28(22-29)35-17-18-36-32(40)25-10-7-12-27(20-25)34(42)39(3)4/h6-16,19-22,35,37H,17-18H2,1-5H3,(H,36,40) |
Clé InChI |
DQVQLSZHQIKBAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCNC(=O)C4=CC(=CC=C4)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



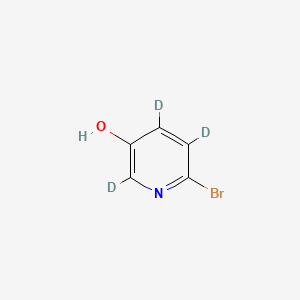
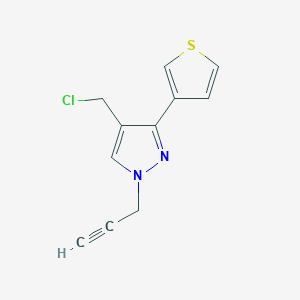
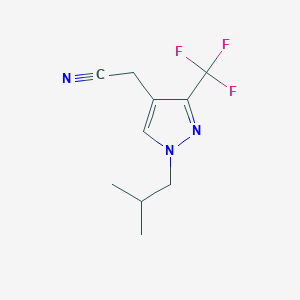

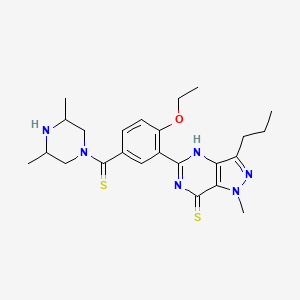
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
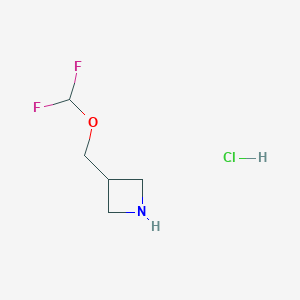
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
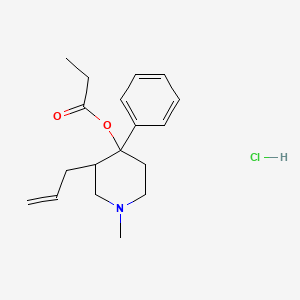
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)

